molecular formula C19H21N3OS B602237 Cyamemazine sulfoxide CAS No. 13384-45-7

Cyamemazine sulfoxide

Cat. No.: B602237
CAS No.: 13384-45-7
M. Wt: 339.45
InChI Key:
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Description

Cyamemazine sulfoxide is a metabolite of cyamemazine, a phenothiazine derivative primarily used as an antipsychotic and anxiolytic agent. Cyamemazine is known for its unique pharmacological profile, which includes potent antagonistic effects on serotonin receptors, particularly 5-hydroxytryptamine receptor 2A and 5-hydroxytryptamine receptor 2C . This compound retains some of these properties, contributing to the overall therapeutic effects of cyamemazine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyamemazine sulfoxide typically involves the oxidation of cyamemazine. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maintain product purity and consistency. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography ensures high-quality output .

Chemical Reactions Analysis

Types of Reactions: Cyamemazine sulfoxide primarily undergoes reduction and substitution reactions. The sulfoxide group can be reduced back to the parent compound, cyamemazine, using reducing agents like sodium borohydride . Additionally, the compound can participate in nucleophilic substitution reactions due to the presence of the sulfoxide group.

Common Reagents and Conditions:

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: Cyamemazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: Cyamemazine sulfoxide is unique due to its specific receptor binding profile and its role as a metabolite that contributes to the overall pharmacological effects of cyamemazine. Unlike monodesmethyl cyamemazine, which has a higher affinity for serotonin receptors, this compound shows a balanced affinity for both serotonin and dopamine receptors, making it a valuable compound for studying the pharmacodynamics of cyamemazine .

Properties

IUPAC Name

10-[3-(dimethylamino)-2-methylpropyl]-5-oxophenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)24(23)19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPHNCFJFKSBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C#N)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747386
Record name 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13384-45-7
Record name 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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